4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a 2-methylphenoxyacetyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde typically involves the following steps:
Formation of the 2-Methylphenoxyacetyl Intermediate: This step involves the reaction of 2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-methylphenoxyacetyl chloride.
Acylation of Piperazine: The 2-methylphenoxyacetyl chloride is then reacted with piperazine to form 4-[(2-Methylphenoxy)acetyl]piperazine.
Introduction of the Aldehyde Group: Finally, the aldehyde group is introduced through a formylation reaction, typically using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 4-[(2-Methylphenoxy)acetyl]piperazine-1-carboxylic acid.
Reduction: 4-[(2-Methylphenoxy)acetyl]piperazine-1-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylphenoxy)acetyl]piperazine: Lacks the aldehyde group but shares the piperazine and 2-methylphenoxyacetyl moieties.
4-[(2-Methylphenoxy)acetyl]piperazine-1-methanol: A reduced form of the aldehyde compound.
2-Methylphenoxyacetic acid: Shares the 2-methylphenoxyacetyl group but lacks the piperazine ring.
Uniqueness
4-[(2-Methylphenoxy)acetyl]piperazine-1-carbaldehyde is unique due to the presence of both the piperazine ring and the aldehyde functional group, which allows for a wide range of chemical modifications and applications. The combination of these functional groups provides a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications.
Properties
IUPAC Name |
4-[2-(2-methylphenoxy)acetyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12-4-2-3-5-13(12)19-10-14(18)16-8-6-15(11-17)7-9-16/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKOEYNFKWDFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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